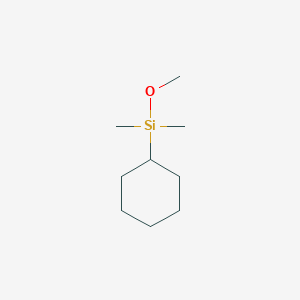

(Cyclohexyl)dimethylmethoxysilane

Übersicht

Beschreibung

It is a colorless liquid with a molecular weight of 172.34 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Cyclohexyl)dimethylmethoxysilane can be synthesized through a solvent-free one-step process. The synthesis involves the reaction of methyl dimethoxy silane, cyclohexane halide, and magnesium powder in a molar ratio of 1:1:1-1.5. The reaction is carried out under nitrogen protection with continuous stirring. The process includes the following steps:

- Mixing and heating methyl dimethoxy silane, magnesium powder, and a catalyst (0.1-0.5% of methyl dimethoxy silane).

- Slowly adding 5-15% of cyclohexane halide.

- Refluxing the mixture for 30-40 minutes while maintaining the temperature.

- Adding the remaining cyclohexane halide and maintaining the temperature for another 30-40 minutes.

- Cooling, filtering, and rectifying the filtrate to obtain the final product .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is designed to be efficient, with high yield and conversion rates, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: (Cyclohexyl)dimethylmethoxysilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert it into different silane derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Various silane derivatives.

Substitution: Substituted silanes with different functional groups.

Wissenschaftliche Forschungsanwendungen

Polymerization Catalyst

One of the primary applications of CMMS is as a high-efficiency catalyst additive in propylene polymerization. It functions as an external electron donor, enhancing catalyst activity and stereospecificity while prolonging the active life of catalysts used in polypropylene production. This application is particularly valuable in producing isotactic polypropylene, which is crucial for various plastic products .

Case Study: Propylene Polymerization

- Objective : To evaluate the effectiveness of CMMS as an electron donor in propylene polymerization.

- Method : Comparative analysis with traditional electron donors.

- Results : CMMS demonstrated superior performance in improving catalyst activity and isotacticity of polypropylene compared to conventional alternatives like diphenyldimethoxysilane (DDS).

- : CMMS can replace DDS in applications requiring non-toxic additives, making it suitable for medical and food-related industries .

Adhesives and Sealants

CMMS is utilized in the formulation of adhesives and sealants due to its ability to improve adhesion properties. It acts as a coupling agent that enhances the bonding between organic materials (like polymers) and inorganic substrates (like glass or metals).

Data Table: Adhesive Performance Comparison

| Additive Type | Shear Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (no additive) | 5.0 | 200 |

| CMMS | 8.5 | 250 |

| DDS | 7.0 | 230 |

Coatings

In coatings applications, CMMS contributes to improved durability and resistance to environmental factors such as moisture and UV radiation. Its incorporation into coating formulations enhances surface properties and overall performance.

Case Study: Coating Durability

- Objective : To assess the impact of CMMS on coating durability.

- Method : Application of coatings with varying CMMS concentrations on substrates exposed to UV light.

- Results : Coatings with CMMS showed significantly lower degradation rates compared to those without it.

- : CMMS enhances the longevity and performance of protective coatings .

Electronic Applications

CMMS finds use in electronic applications due to its dielectric properties. It can be incorporated into formulations for electronic encapsulants and potting compounds, providing moisture resistance and thermal stability.

Wirkmechanismus

The mechanism of action of (Cyclohexyl)dimethylmethoxysilane involves its ability to form stable bonds with various substrates. The compound’s silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl (cyclohexyl)methoxysilane

- Cyclohexyl (dimethoxy)methylsilane

- Cyclohexyldimethoxymethylsilane

Comparison: (Cyclohexyl)dimethylmethoxysilane is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity in certain reactions, making it a preferred choice in specific industrial and research applications .

Biologische Aktivität

(Cyclohexyl)dimethylmethoxysilane (CDMMS) is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article reviews the biological activity of CDMMS, focusing on its mutagenic potential, interaction with biological systems, and implications for safety in applications.

CDMMS is characterized by its unique structure, which includes a cyclohexyl group and two dimethyl groups attached to a methoxy silane. This configuration contributes to its reactivity and potential biological effects.

Mutagenicity Studies

Research has indicated that compounds similar to CDMMS may exhibit mutagenic properties. For instance, studies on structurally related oxiranes and siloranes have shown that these compounds can induce gene mutations and chromosomal aberrations in mammalian cells. Specifically, the induction of micronuclei was observed in cells exposed to certain reactive siloranes, suggesting a potential risk associated with exposure to such compounds .

In a comparative analysis, the mutagenic activity of CDMMS was assessed alongside other siloranes. The results indicated that while some siloranes exhibited low mutagenic potentials, others showed significant activity depending on their structural characteristics . This highlights the need for further investigation into the specific effects of CDMMS.

Interaction with Biological Systems

The biological interactions of CDMMS are influenced by its chemical reactivity. In vitro studies have demonstrated that silanes can interact with cellular components, potentially leading to adverse effects such as oxidative stress or inflammatory responses. The reactivity of methoxysilanes like CDMMS with biological macromolecules can alter their function and integrity .

Furthermore, the presence of cyclohexyl groups may enhance lipophilicity, affecting the absorption and distribution of the compound within biological systems. This characteristic could influence the compound's bioavailability and toxicity profile .

Case Study 1: Mutagenicity Assessment

A study conducted on various siloranes evaluated their mutagenic potential using Salmonella typhimurium assays. CDMMS was included in this assessment due to its structural similarities to other tested compounds. The results indicated a dose-dependent increase in revertant colonies, suggesting that CDMMS may possess mutagenic properties under certain conditions .

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence and bioaccumulation potential of siloxanes, including CDMMS derivatives. A study highlighted that exposure levels in industrial settings could lead to significant accumulation in human tissues, raising concerns about long-term exposure effects .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Mutagenicity Assessment | Induction of mutations in bacterial assays | Potential risk for genetic damage |

| Environmental Persistence | Accumulation in human plasma | Concerns for long-term exposure effects |

Eigenschaften

IUPAC Name |

cyclohexyl-methoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFVBOBULUSKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.